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Compound of Interest

Compound Name: MHC02181

Cat. No.: B12367162 Get Quote

While specific data for the molecule designated MHC02181 could not be located in the public

domain, a comprehensive review of structurally similar quinoxaline-2-carboxamide derivatives

reveals a class of compounds with significant and diverse biological activities. This guide

provides a comparative analysis of these molecules, focusing on their performance in various

experimental settings and offering insights into their potential as therapeutic agents.

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds

that have garnered substantial interest in medicinal chemistry due to their wide array of

pharmacological activities. These activities include antibacterial, antifungal, antiviral,

antimalarial, and anticancer effects.[1][2][3] The core structure of quinoxaline, a fusion of

benzene and pyrazine rings, serves as a versatile scaffold for the development of novel

therapeutic agents.[4]

Comparative Biological Activities
Research into quinoxaline-2-carboxamide derivatives has demonstrated their potential across

multiple therapeutic areas. Notably, various analogs have shown potent activity against

Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as significant

cytotoxicity against several cancer cell lines.

For instance, a study on N-substituted quinoxaline-2-carboxamides revealed that the in vitro

activity against Mycobacterium tuberculosis H37Ra, measured by the Minimum Inhibitory
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Concentration (MIC), ranged from 3.91 to 500 µg/mL.[5] Within this series, compounds with an

N-benzyl group were generally more active.[5] Furthermore, one of the tested compounds, N-

(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, was identified as a potential anticancer

agent with selective cytotoxicity against liver (HepG2), ovarian (SK-OV-3), and prostate (PC-3)

cancer cell lines.[5]

Below is a summary of the antimicrobial and cytotoxic activities of selected quinoxaline-2-

carboxamide derivatives, as reported in the literature.

Compound ID Modification
Target
Organism/Cell
Line

Activity
(MIC/IC50)

Reference

Series 1

N-phenyl and N-

benzyl

quinoxaline-2-

carboxamides

Mycobacterium

tuberculosis

H37Ra

MIC: 3.91–500

µg/mL
[5]

Compound 29

N-(naphthalen-1-

ylmethyl)quinoxal

ine-2-

carboxamide

HepG2 (Liver

Cancer)
- [5]

SK-OV-3

(Ovarian Cancer)
- [5]

PC-3 (Prostate

Cancer)
- [5]

Note: Specific IC50 values for Compound 29 against the cancer cell lines were not available in

the abstract but it was highlighted as a potential antineoplastic agent.[5]

Experimental Protocols
The evaluation of the biological activity of quinoxaline-2-carboxamide derivatives typically

involves a series of standardized in vitro assays. The general workflow for these experiments is

outlined below.
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Figure 1: General experimental workflow for the synthesis and biological evaluation of
quinoxaline-2-carboxamide derivatives.

Antimycobacterial Activity Assay: The in vitro antimycobacterial activity is commonly

determined by measuring the Minimum Inhibitory Concentration (MIC). This is achieved by

exposing the target mycobacterial strain, such as Mycobacterium tuberculosis H37Ra, to serial

dilutions of the test compounds in a suitable broth medium. The MIC is defined as the lowest

concentration of the compound that completely inhibits visible growth of the bacteria after a

defined incubation period.

Cytotoxicity Assay: The cytotoxic effects of the compounds on cancer cell lines are often

evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic

activity is indicative of cell death or a loss of proliferation. Cells are seeded in microplates and

treated with varying concentrations of the test compounds. After an incubation period, the MTT

reagent is added, and the resulting formazan product is solubilized and quantified by

measuring its absorbance. The IC50 value, the concentration of the compound that inhibits cell

growth by 50%, is then calculated.

Potential Signaling Pathways in Cancer
Molecular docking studies have suggested that the anticancer activity of some quinoxaline-2-

carboxamide derivatives may be attributed to their interaction with key cellular targets such as

human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR).[5]
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Inhibition of these targets can disrupt DNA replication and angiogenesis, respectively, leading

to the suppression of tumor growth.
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Figure 2: Postulated signaling pathway for the anticancer activity of certain quinoxaline-2-
carboxamide derivatives.

The proposed mechanism involves the inhibition of VEGFR, which would block the signaling

cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors

with nutrients. Simultaneously, the inhibition of DNA topoisomerase would interfere with the

process of DNA replication in rapidly dividing cancer cells, ultimately triggering apoptosis

(programmed cell death).
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In conclusion, while information on MHC02181 is not currently available, the broader class of

quinoxaline-2-carboxamide derivatives represents a promising area of research for the

development of new drugs targeting infectious diseases and cancer. Further investigation into

the structure-activity relationships, mechanisms of action, and in vivo efficacy of these

compounds is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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